16-epi-Luffarin L
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Overview
Description
16-epi-Luffarin L is a natural product found in Luffariella geometrica with data available.
Scientific Research Applications
- Synthesis of Luffarin L and 16-epi-Luffarin L: A study by Urosa, Marcos, Díez, Padrón, and Basabe (2015) presented the first synthesis of luffarin L and this compound using a temporary silicon-tethered ring closing metath…Read more…2. Ring-closing Metathesis in Synthesis: In another study by the same team (Urosa, Marcos, Díez, Plata, Padrón, and Basabe, 2016), the synthesis of natural sesterterpenolides, including 16-epi-luffarin I, was achieved. This approach allowed the creation of analogues for structure-activity relationship studies, demonstrating its potential in developing therapeutic agents.
- Antiproliferative Activity: The study by Urosa, Marcos, Díez, Lithgow, Plata, Padrón, and Basabe (2015) on the synthesis of Luffarin I also revealed its antiproliferative activities against human solid tumor cell lines, indicating potential therapeutic applications in cancer treatment.
Properties
Molecular Formula |
C25H38O4 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2R)-2-[(Z)-5-[(4aS,8aS)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-(hydroxymethyl)pent-2-enyl]-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C25H38O4/c1-17-6-11-22-24(2,3)12-5-13-25(22,4)20(17)9-7-18(15-26)8-10-21-19(16-27)14-23(28)29-21/h8,14,21-22,26-27H,5-7,9-13,15-16H2,1-4H3/b18-8-/t21-,22+,25-/m1/s1 |
InChI Key |
QJXKKRHELODLFT-CLIBVECOSA-N |
Isomeric SMILES |
CC1=C([C@]2(CCCC([C@@H]2CC1)(C)C)C)CC/C(=C/C[C@@H]3C(=CC(=O)O3)CO)/CO |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CCC3C(=CC(=O)O3)CO)CO |
Synonyms |
16-epi-luffarin L luffarin L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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